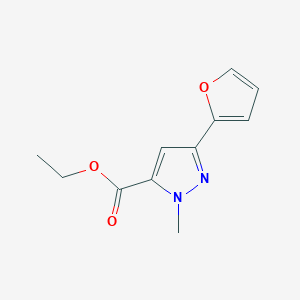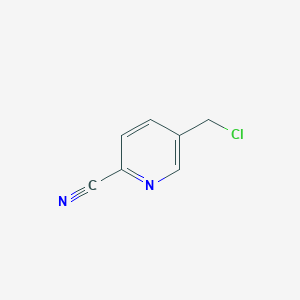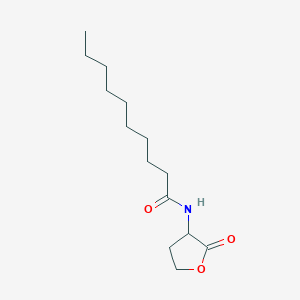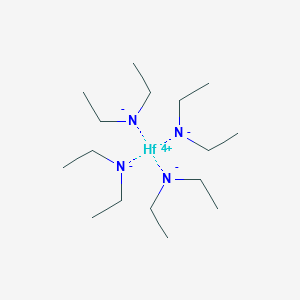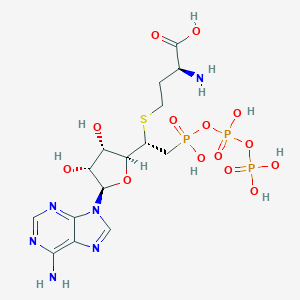
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine, also known as AdoHcy, is a naturally occurring molecule that plays a crucial role in the regulation of biochemical pathways in living organisms. AdoHcy is synthesized from S-adenosylmethionine (SAM) during the process of methylation, which is an essential process for the regulation of gene expression, protein function, and other cellular processes. In
Wirkmechanismus
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine acts as an inhibitor of SAM-dependent methyltransferases, which are enzymes that catalyze the transfer of methyl groups from SAM to various substrates. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine competes with SAM for binding to methyltransferases, thereby inhibiting their activity. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also a substrate for the enzyme (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine hydrolase, which converts (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine to homocysteine and adenosine.
Biochemische Und Physiologische Effekte
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to have a wide range of biochemical and physiological effects. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to regulate gene expression and protein function through its role in DNA and histone methylation. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be involved in the regulation of immune function, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has several advantages and limitations for lab experiments. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a naturally occurring molecule, which makes it easy to obtain and study. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is also stable and can be stored for long periods, making it ideal for use in lab experiments. However, (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is a potent inhibitor of SAM-dependent methyltransferases, which can make it difficult to study the effects of SAM-dependent methylation in the presence of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine.
Zukünftige Richtungen
There are several future directions for research on (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. One direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of epigenetic modifications, including DNA and histone methylation. Another direction is to study the role of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine in the regulation of cellular metabolism, including the regulation of the methionine cycle and the transsulfuration pathway. Additionally, research could focus on the development of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine analogs that could be used as potential therapeutic agents for the treatment of diseases associated with aberrant DNA and histone methylation.
Synthesemethoden
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is synthesized from SAM through a process called demethylation. The demethylation of SAM produces S-adenosylhomocysteine (SAH), which is then hydrolyzed to produce (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine. The synthesis of (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine occurs naturally in living organisms and can also be produced through chemical synthesis.
Wissenschaftliche Forschungsanwendungen
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been extensively studied for its role in the regulation of biochemical pathways in living organisms. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine is involved in the regulation of gene expression, protein function, and other cellular processes. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has been found to be a critical regulator of DNA methylation, which is essential for the regulation of gene expression. (5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine has also been found to be involved in the regulation of histone methylation, which is critical for the regulation of chromatin structure and gene expression.
Eigenschaften
CAS-Nummer |
101249-72-3 |
|---|---|
Produktname |
(5'-((N-Triphosphoamino)methyl)adenosyl)homocysteine |
Molekularformel |
C15H25N6O14P3S |
Molekulargewicht |
638.4 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(1S)-1-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]ethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C15H25N6O14P3S/c16-6(15(24)25)1-2-39-7(3-36(26,27)34-38(31,32)35-37(28,29)30)11-9(22)10(23)14(33-11)21-5-20-8-12(17)18-4-19-13(8)21/h4-7,9-11,14,22-23H,1-3,16H2,(H,24,25)(H,26,27)(H,31,32)(H2,17,18,19)(H2,28,29,30)/t6-,7+,9-,10+,11+,14+/m0/s1 |
InChI-Schlüssel |
DNDIEDJCTKJQLE-IWABNVMOSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCC[C@@H](C(=O)O)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)SCCC(C(=O)O)N)O)O)N |
Synonyme |
(5'-((N-triphosphoamino)methyl)adenosyl)homocysteine (5'-((N-triphosphoamino)methyl)adenosyl)homocysteine, (5'S)-isomer 5-TPMAH S-(5'(R)-((N-triphosphoamino)methyl)adenosyl)-L-homocysteine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




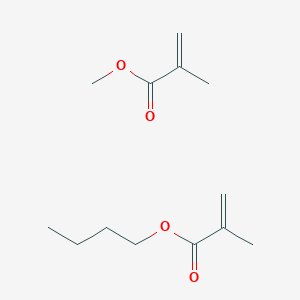

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)




